(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide, also known as UT-34 [, , ], is a novel small molecule identified as a selective androgen receptor degrader (SARD) and pan-antagonist [, , ]. It shows promising potential as a next-generation therapeutic agent for prostate cancer, particularly for cases resistant to existing treatments like enzalutamide [, , ].
While specific synthesis methods for UT-34 are not detailed in the provided abstracts, the development of UT-34 and similar compounds involves incorporating different basic heteromonocyclic B-ring structural elements into a common A-ring-linkage-B-ring nonsteroidal antiandrogen general pharmacophore [, ]. These studies explored various propanamide derivatives, with the goal of identifying structures exhibiting SARD and pan-antagonist activities [, ].
UT-34 is a potent and selective second-generation pan-androgen receptor antagonist and degrader. It has been primarily developed for the treatment of prostate cancer, particularly in cases resistant to traditional therapies such as enzalutamide. This compound has demonstrated significant efficacy in inhibiting the growth of prostate cancer cells and is being investigated for its potential in clinical applications.
UT-34 belongs to a class of compounds known as androgen receptor antagonists. Its primary mechanism involves targeting the androgen receptor, which plays a crucial role in the progression of prostate cancer. The compound is classified as a degrader, meaning it not only blocks the receptor but also promotes its degradation, thereby reducing androgen receptor levels within cells.
The synthesis of UT-34 involves several critical steps:
Industrial methods for synthesizing UT-34 are designed to be scalable and cost-effective, facilitating large-scale production for clinical use.
The molecular structure of UT-34 features a complex arrangement that allows it to effectively bind to androgen receptors. The structural formula includes various functional groups that contribute to its pharmacological properties.
The specific arrangement of atoms in UT-34 enables it to interact selectively with androgen receptors, making it a valuable candidate for therapeutic applications in oncology .
UT-34 can undergo several types of chemical reactions:
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
UT-34 primarily targets the androgen receptor, acting as both an antagonist and a degrader. Its mechanism includes:
This dual action results in significant inhibition of prostate cancer cell growth, even in models resistant to conventional therapies .
UT-34 has a broad range of applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3